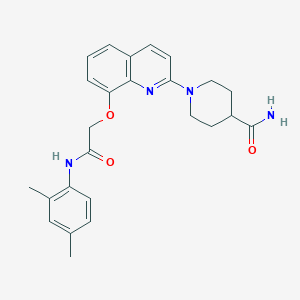

![molecular formula C9H14Cl2N4 B2961342 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride CAS No. 1215739-41-5](/img/structure/B2961342.png)

3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Processes : This compound has been synthesized through various processes, including a two-step synthesis involving reactions with primary amines, useful in medicinal chemistry due to its adaptability to biological binding sites. This synthesis is suitable for combinatorial libraries, given the structural diversity of primary amines available commercially (Schmid, Schühle, & Austel, 2006).

- Chemical Transformations : Research indicates efficient strategies for the preparation of derivatives, such as sulfonylated furan or imidazo[1,2-a]pyridine derivatives. These strategies showcase excellent functional group tolerance and good efficiency (Cui, Zhu, Li, & Cao, 2018).

Biological and Medicinal Research

- Pharmacological Potential : Studies suggest the potential of derivatives in the development of antisecretory and cytoprotective antiulcer agents. Although some compounds in this category did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

- ADA Inhibitory Activity : The compound's derivatives have been explored for adenosine deaminase (ADA) inhibitory activity, indicating potential applications in nucleoside chemistry and therapeutic uses (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).

Mecanismo De Acción

Target of Action

The primary target of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is the Akt1 protein . Akt1, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as an ATP-independent inhibitor of Akt1 . Unlike typical kinase inhibitors that compete with ATP in the kinase domain, this compound binds to Akt1 in a unique manner . It interacts with a number of hydrophobic residues in the ATP binding cleft, effectively occluding ATP binding .

Biochemical Pathways

Upon binding to Akt1, the compound inhibits its activation and the phosphorylation of its downstream target, PRAS40 . This inhibition affects the PI3K/AKT signaling pathway, which is involved in cell survival and growth . The compound also inhibits the activation of another downstream effector, p70S6, which is involved in protein synthesis .

Pharmacokinetics

These compounds have also demonstrated effective inhibition of Akt activation following oral dosing in mice .

Result of Action

The inhibition of Akt1 activation by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of conditions characterized by overactive Akt signaling, such as certain types of cancer .

Direcciones Futuras

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This suggests that there is a lot of potential for future research and development in this area.

Propiedades

IUPAC Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.2ClH/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8;;/h2-3,6H,1,4-5,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPXLSZZEWMJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)